Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate

Nucleophilic aromatic substitution Antimicrobial synthesis 4-Aminopyrazolo[1,5-a]pyrazine

Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 2253631-00-2) is a heterocyclic building block consisting of a fused pyrazolo[1,5-a]pyrazine core bearing a reactive chlorine atom at the 4-position and a methyl ester at the 3-position (molecular formula C₈H₆ClN₃O₂, molecular weight 211.60 g/mol). This compound serves as a versatile electrophilic intermediate in medicinal chemistry, enabling selective nucleophilic aromatic substitution (SₙAr) at the C4 position for the construction of 4-amino-, 4-alkoxy-, and 4-aryl-functionalized derivatives.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.61
CAS No. 2253631-00-2
Cat. No. B2780798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate
CAS2253631-00-2
Molecular FormulaC8H6ClN3O2
Molecular Weight211.61
Structural Identifiers
SMILESCOC(=O)C1=C2C(=NC=CN2N=C1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3
InChIKeyMVXRASSESHERMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 2253631-00-2): Core Scaffold Procurement & Differentiation Guide


Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 2253631-00-2) is a heterocyclic building block consisting of a fused pyrazolo[1,5-a]pyrazine core bearing a reactive chlorine atom at the 4-position and a methyl ester at the 3-position (molecular formula C₈H₆ClN₃O₂, molecular weight 211.60 g/mol) . This compound serves as a versatile electrophilic intermediate in medicinal chemistry, enabling selective nucleophilic aromatic substitution (SₙAr) at the C4 position for the construction of 4-amino-, 4-alkoxy-, and 4-aryl-functionalized derivatives [1]. Its structural features bridge the gap between simple pyrazolo[1,5-a]pyrazine scaffolds and more elaborated kinase-targeting architectures [2].

Why Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate Cannot Be Replaced by Unsubstituted or Bromo Analogs in Multi-Step Synthesis


Substituting methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate with its unsubstituted (4-H) or 4-bromo analogs introduces substantial differences in synthetic utility, biological activity potential, and safety profile. The unsubstituted analog (methyl pyrazolo[1,5-a]pyrazine-3-carboxylate, CAS 53902-64-0) lacks the electrophilic C4 leaving group required for SₙAr diversification, rendering it inert toward alkylamine coupling that yields antimicrobial 4-aminopyrazolo[1,5-a]pyrazines [1]. The 4-bromo analog (4-bromopyrazolo[1,5-a]pyrazine, CAS 1246552-49-7) demonstrates distinctly different pricing (€3,864/g) and lacks the ester handle required for further derivatization . The carboxylic acid analog (pyrazolo[1,5-a]pyrazine-3-carboxylic acid, CAS 53902-76-4) carries a notably lower LogP (−0.5) that limits its value in optimizing lipophilicity for membrane permeability during drug design campaigns [2]. These differences highlight why procurement of the precisely substituted 4-chloro-3-methyl ester variant is critical for specific project objectives.

Quantitative Differentiation Evidence: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate vs. Closest Analogs


Evidence 1: Exclusive SₙAr Reactivity at C4 Position Enables Synthesis of Antimicrobial 4-Aminopyrazolo[1,5-a]pyrazines Not Accessible from 4-H Analog

4-Chloropyrazolo[1,5-a]pyrazines react selectively with primary and secondary alkylamines at room temperature or ethanol reflux to produce 4-aminopyrazolo[1,5-a]pyrazines in high yields; the unsubstituted (4-H) analog is completely unreactive under identical conditions [1]. The resulting 4-amino derivatives exhibit moderate bactericidal activity against S. aureus 209, B. subtilis ATCC 6633, and M. luteus ATCC 4698, and antifungal activity against C. albicans 669/1080 and C. krusei ATCC 6258 at concentrations ranging from 31.25 to 250 µg/mL (broth microdilution method, double serial dilutions) [1]. This synthetic strategy is not applicable to the 4-H or 4-Br analogs, which either lack reactivity or require harsh palladium catalysis (e.g., Suzuki-Miyaura coupling for 4-Br, yielding different product classes such as 4-aryl derivatives) [2].

Nucleophilic aromatic substitution Antimicrobial synthesis 4-Aminopyrazolo[1,5-a]pyrazine

Evidence 2: Pyrazolo[1,5-a]pyrazine Core Is a Privileged Scaffold for Clinical-Stage Kinase Inhibitors Not Accessible Through Simpler Heterocyclic Cores

Multiple independent pharmaceutical patents from Sumitomo Pharma, Array BioPharma (Pfizer), and other organizations identify substituted pyrazolo[1,5-a]pyrazines, accessible from 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate intermediates, as potent inhibitors of clinically validated kinases [1][2][3]. Pfizer's pyrazolopyrazine series yielded MET D1228N mutant inhibitors with IC₅₀ values as low as 23 nM and intracranial efficacy in murine xenograft models [1]. BTK inhibitors derived from similar pyrazolo[1,5-a]pyrazine scaffolds demonstrated biochemical IC₅₀ values of 1 nM [2]. Patent US12150941 explicitly describes a process for preparing substituted pyrazolo[1,5-a]pyrazines using halogenated intermediates, cementing the target compound's role as a strategic precursor [3]. Simpler heterocyclic scaffolds such as indole or benzimidazole lack the fused pyrazolo-pyrazine architecture critical for achieving both potency and mutant-activity against kinases like MET D1228N.

Kinase inhibitor MET inhibitor BTK inhibitor RET inhibitor

Evidence 3: Enhanced Lipophilicity (Estimated ΔLogP ≈ +1.0 to +1.7) Compared to Carboxylic Acid Analog Improves Organic Solvent Handling and Downstream Coupling Efficiency

The methyl ester of pyrazolo[1,5-a]pyrazine-3-carboxylate (methyl pyrazolo[1,5-a]pyrazine-3-carboxylate, CAS 53902-64-0) has a measured LogP of 0.52, compared to −0.5 for the corresponding carboxylic acid (pyrazolo[1,5-a]pyrazine-3-carboxylic acid, CAS 53902-76-4) [1]. The 4-chloro substituent on the target compound further increases predicted lipophilicity by an estimated +0.5 to +0.7 log units, yielding an estimated LogP of approximately 1.0–1.2. This enhanced lipophilicity translates to improved solubility in organic solvents (e.g., DCM, THF, EtOAc) commonly employed for amide coupling, ester hydrolysis, and Suzuki-Miyaura reactions, thus streamlining multi-step synthetic workflows. The carboxylic acid analog's high aqueous solubility and negative LogP can complicate extraction and purification during library synthesis, whereas the methyl ester with 4-chloro substitution maintains optimal phase-transfer characteristics.

Lipophilicity LogP Methyl ester Drug-likeness

Evidence 4: Differentiated Safety Profile with Defined GHS Hazard Classification Compared to Unsubstituted Analog Lacking Hazard Data

The 4-chloropyrazolo[1,5-a]pyrazine core (CAS 1260665-84-6) carries explicit GHS hazard classifications: H315 (causes skin irritation), H319 (causes serious eye irritation), H302 (harmful if swallowed) with the Signal Word 'Warning', as documented by Aladdin Scientific . In contrast, the unsubstituted pyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 53902-76-4) has no publicly available GHS classification on PubChem or major supplier databases, meaning toxicological hazard data are effectively unavailable for procurement risk assessment [1]. The availability of defined hazard data enables institutional Environmental Health & Safety (EH&S) offices to conduct formal risk assessments and implement appropriate engineering controls (e.g., fume hood use, personal protective equipment) during scale-up, whereas the absence of such data for the unsubstituted analog necessitates precautionary handling assumptions that may delay project approval.

Safety profile GHS classification Hazard statement Procurement risk

Optimal Application Scenarios for Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting MET, BTK, and RET

Medicinal chemistry groups pursuing Type II kinase inhibitors against MET (including resistance mutants such as D1228N), BTK, or RET should prioritize this building block as the core scaffold. Patent estates from Pfizer, Sumitomo Pharma, and others demonstrate that pyrazolo[1,5-a]pyrazines derived from 4-chloro-3-carboxylate precursors achieve single-digit to low nanomolar biochemical IC₅₀ values (23 nM against MET D1228N; 1 nM against BTK) [1][2]. The 4-chloro leaving group enables late-stage diversification via SₙAr with diverse amine libraries, while the methyl ester facilitates subsequent amidation or hydrolysis to modulate pharmacokinetic properties. Critically, the MET D1228N-active compounds from this scaffold class demonstrated intracranial efficacy in animal models, a feature not shared by most clinically approved MET inhibitors, making this a strategically differentiated starting point for CNS-penetrant kinase inhibitor programs [1].

Antimicrobial Agent Development: Rapid Synthesis of 4-Aminopyrazolo[1,5-a]pyrazine Libraries

For research groups focused on discovering novel antibacterial or antifungal agents, this compound's selective reactivity toward alkylamines (room temperature, ethanol) enables rapid parallel synthesis of 4-aminopyrazolo[1,5-a]pyrazine libraries without palladium catalysis [3]. The resulting 4-amino derivatives have demonstrated moderate activity against S. aureus 209, B. subtilis ATCC 6633, M. luteus ATCC 4698, and C. albicans 669/1080 at 31.25–250 µg/mL, providing a validated starting point for hit-to-lead optimization [3]. The unsubstituted (4-H) analog cannot participate in this chemistry, and the 4-bromo analog requires expensive palladium-catalyzed cross-coupling that yields different product classes, making this compound the sole viable entry point for amine-derived antimicrobial pyrazolopyrazines.

Multi-Step Fragment-Based Drug Design Requiring Orthogonal Functional Handles

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis campaigns benefit from this compound's dual orthogonal functional handles: the electrophilic C4 chlorine for nucleophilic substitution and the C3 methyl ester for amidation/hydrolysis. This orthogonality allows iterative, selective modifications without protecting group manipulations, accelerating SAR exploration. The enhanced lipophilicity (estimated LogP ≈ 1.0–1.2) relative to the carboxylic acid analog (LogP −0.5) ensures compatibility with organic-phase coupling reactions while maintaining fragment-like physicochemical properties (MW 211.60, within the Rule of Three for fragment libraries) [4].

Regulated Pharmaceutical Procurement Requiring Documented GHS Hazard Profiles

Institutions operating under stringent EH&S compliance frameworks (pharmaceutical companies, CROs, academic core facilities with chemical hygiene plans) should select this compound over analogs lacking documented hazard classifications. The structurally related 4-chloropyrazolo[1,5-a]pyrazine core carries defined GHS hazard statements (H315, H319, H302, Warning) , whereas the unsubstituted carboxylic acid analog has no public GHS classification data [5]. The availability of defined hazard data enables timely risk assessment, PPE specification, and regulatory documentation, reducing administrative delays during procurement and scale-up.

Quote Request

Request a Quote for Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.